molecular formula C7H4KN3O2 B2684108 Potassium;pyrrolo[2,1-f][1,2,4]triazine-4-carboxylate CAS No. 2344680-61-9

Potassium;pyrrolo[2,1-f][1,2,4]triazine-4-carboxylate

Cat. No. B2684108
CAS RN: 2344680-61-9
M. Wt: 201.226
InChI Key: ZCHYAUPKOVNGGF-UHFFFAOYSA-M
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Description

Pyrrolo[2,1-f][1,2,4]triazine is a fused heterocycle that is an integral part of several kinase inhibitors and nucleoside drugs . It has been used in the development of kinase inhibitors . It is also a part of antiviral drugs such as avapritinib and remdesivir .


Synthesis Analysis

The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives has been achieved through diverse synthetic protocols . These methods are classified into six distinct categories: synthesis from pyrrole derivatives, synthesis via bromohydrazone, synthesis via formation of triazinium dicyanomethylide, multistep synthesis, transition metal-mediated synthesis, and rearrangement of pyrrolooxadiazines .


Molecular Structure Analysis

Pyrrolo[2,1-f][1,2,4]triazine is a unique bicyclic heterocycle, containing an N–N bond with a bridgehead nitrogen . It is an active structural motif of several drugs .


Chemical Reactions Analysis

Pyrrolo[2,1-f][1,2,4]triazine derivatives have shown intriguing activities as tankyrase inhibitors . They have also been used in the treatment of Ebola and other emerging viruses .

Scientific Research Applications

Synthesis and Chemical Reactivity

A range of 2,4-disubstituted pyrrolo[2,1-f][1,2,4]triazines and pyrazolo[5,1-c]-pyrimido[4,5-e][1,2,4]triazines were efficiently synthesized from the reaction of N, N-dimethyldichloromethyleniminium chloride with 1-aminopyrrole-2-carbonitrile and ethyl 4-amino-3-cyanopyrazolo[5,1-c][1,2,4]triazine-8-carboxylate, showcasing the compound's versatility in chemical synthesis (Quintela, Moreira, & Peinador, 1996).

Applications in Antiviral Drug Production

Pyrrolo[2,1-f][1,2,4]triazine is an essential starting material in the production of the antiviral drug remdesivir. A new synthetic methodology utilizing simple building blocks like pyrrole, chloramine, and formamidine acetate has been developed, optimizing the process for the efficient production of this key compound (Sarabindu Roy et al., 2021).

Development of Kinase Inhibitors

Substituted 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][1,2,4]triazines have been identified as potent and selective inhibitors of VEGFR-2 and FGFR-1 kinase activities. These compounds demonstrated significant antitumor efficacy and represent a promising class of kinase inhibitors (Borzilleri et al., 2005).

C-Nucleoside Synthesis

Pyrrolo[2,1-f][1,2,4]triazine C-nucleosides were synthesized, showcasing the compound's potential in creating nucleoside analogs that could have applications in various therapeutic areas. This synthesis demonstrates the structural versatility and potential utility of pyrrolo[2,1-f][1,2,4]triazine derivatives in medicinal chemistry (Nishimura, Kato, & Maeba, 2001).

Versatility in Drug Discovery

The pyrrolo[2,1-f][1,2,4]triazine scaffold has been recognized as a "privileged" template in drug discovery due to its versatility in yielding derivatives with a wide range of biological activities. Its utility spans from kinase inhibitors to potential applications in addressing diverse therapeutic targets, emphasizing its importance in the advancement of medicinal chemistry (Ott & Favor, 2017).

Safety and Hazards

The safety of the process for the preparation of pyrrolo[2,1-f][1,2,4]triazine has been described, with the reaction being a low-process safety risk for scale-up .

properties

IUPAC Name

potassium;pyrrolo[2,1-f][1,2,4]triazine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2.K/c11-7(12)6-5-2-1-3-10(5)9-4-8-6;/h1-4H,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHYAUPKOVNGGF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C(=NC=N2)C(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4KN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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